

A Comparative Analysis of Long-Term Efficacy: Liraglutide Versus Newer GLP-1 Analogs

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Compound of Interest

Compound Name: *Liraglutide*

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A comprehensive guide for researchers and drug development professionals on the long-term clinical performance of **Liraglutide** in comparison to Semaglutide and the dual GIP/GLP-1 receptor agonist, Tirzepatide. This report synthesizes key findings from pivotal cardiovascular outcomes trials and other long-term studies, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

The landscape of therapeutic options for type 2 diabetes and obesity has been significantly shaped by the advent of glucagon-like peptide-1 (GLP-1) receptor agonists. **Liraglutide**, a first-generation long-acting GLP-1 analog, established a new standard of care by demonstrating not only robust glycemic control and weight reduction but also significant cardiovascular benefits. However, the development of newer analogs, including the potent GLP-1 receptor agonist Semaglutide and the novel dual-agonist Tirzepatide (acting on both GLP-1 and glucose-dependent insulinitropic polypeptide (GIP) receptors), has prompted a re-evaluation of the long-term efficacy within this class of therapeutics. This guide provides a detailed comparison of the long-term efficacy of **Liraglutide** against these newer agents, supported by data from key clinical trials.

Quantitative Efficacy Comparison

The following tables summarize the key long-term efficacy data from major clinical trials for **Liraglutide**, Semaglutide, and Tirzepatide, focusing on glycemic control, weight management, and cardiovascular outcomes.

Table 1: Glycemic Control - Change in HbA1c from Baseline

Medication	Trial	Duration	Mean Baseline HbA1c (%)	Mean Change in HbA1c (%)	Comparator
Liraglutide	LEADER[1]	3.8 years (median)	8.7	-1.16 (at 36 months)	Placebo (-0.77%)
Semaglutide	SUSTAIN-6[2][3][4]	104 weeks	~8.7	-1.1 (0.5 mg), -1.4 (1.0 mg)	Placebo (-0.4%)
Tirzepatide	SURPASS-4[5][6][7]	52 weeks	8.52	-2.41 (15 mg)	Insulin Glargine (-1.39%)

Table 2: Weight Management - Change in Body Weight from Baseline

Medication	Trial	Duration	Mean Baseline Weight (kg)	Mean Change in Body Weight (kg)	Comparator
Liraglutide	LEADER[8]	3.8 years (median)	~92	Modest weight loss	Placebo
Semaglutide	SUSTAIN-6[9]	104 weeks	92.1	-3.6 (0.5 mg), -4.9 (1.0 mg)	Placebo (-0.7 kg)
Tirzepatide	SURPASS-4[6]	52 weeks	90.3	-10.6 (15 mg)	Insulin Glargine (+1.7 kg)
Tirzepatide	SURMOUNT-1[10][11][12]	72 weeks	104.8	-22.5 (15 mg)	Placebo (-2.4 kg)

Table 3: Cardiovascular Outcomes - Major Adverse Cardiovascular Events (MACE)

Medication	Trial	Primary MACE Outcome (HR vs. Placebo/Comparator)	Components of MACE
Liraglutide	LEADER[1][8][13]	0.87 (95% CI, 0.78 to 0.97; P=0.01)	Composite of CV death, non-fatal MI, or non-fatal stroke.
Semaglutide	SUSTAIN-6[2][3][4][9]	0.74 (95% CI, 0.58 to 0.95; P<0.001 for non-inferiority)	Composite of CV death, non-fatal MI, or non-fatal stroke.
Tirzepatide	SURPASS-4[5][6][7]	HR 0.74 (95% CI, 0.51 to 1.08) vs. Insulin Glargine	Composite of CV death, MI, stroke, and unstable angina hospitalization.

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the landmark trials discussed.

LEADER (Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results)

- **Study Design:** A multicenter, randomized, double-blind, placebo-controlled trial[1][13].
- **Participant Population:** 9,340 patients with type 2 diabetes and high cardiovascular risk[13]. Inclusion criteria included age ≥50 years with established cardiovascular or chronic kidney disease, or age ≥60 years with other specified risk factors.
- **Intervention and Dosing:** Patients were randomized to receive either **liraglutide** (up to 1.8 mg daily) or placebo, in addition to standard of care[1][13]. **Liraglutide** was initiated at 0.6 mg daily and titrated up to 1.8 mg based on tolerance[13].
- **Primary Endpoint:** The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke[13].

SUSTAIN-6 (Trial to Evaluate Cardiovascular and Other Long-term Outcomes With Semaglutide in Subjects With Type 2 Diabetes)

- Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled cardiovascular outcomes trial[2][3].
- Participant Population: 3,297 patients with type 2 diabetes and established cardiovascular disease, chronic kidney disease, or both[2].
- Intervention and Dosing: Patients were randomized to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or placebo for 104 weeks, in addition to standard of care[2][3]. A dose-escalation procedure was used, starting at 0.25 mg for 4 weeks[4].
- Primary Endpoint: The primary composite outcome was the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke[2][3].

SURPASS-4 (Tirzepatide versus Insulin Glargine in Type 2 Diabetes and Increased Cardiovascular Risk)

- Study Design: A randomized, open-label, parallel-group, multicenter, phase 3 trial[5][6][7].
- Participant Population: 2,002 adults with type 2 diabetes inadequately controlled on oral antihyperglycemic medications with increased cardiovascular risk[6]. Inclusion criteria included an HbA1c of 7.5-10.5% and a BMI of ≥ 25 kg/m²[5].
- Intervention and Dosing: Participants were randomized in a 1:1:1:3 ratio to receive once-weekly tirzepatide (5 mg, 10 mg, or 15 mg) or titrated daily insulin glargine[5][6]. Tirzepatide was initiated at 2.5 mg and escalated every 4 weeks to the assigned dose[5].
- Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to 52 weeks[5].

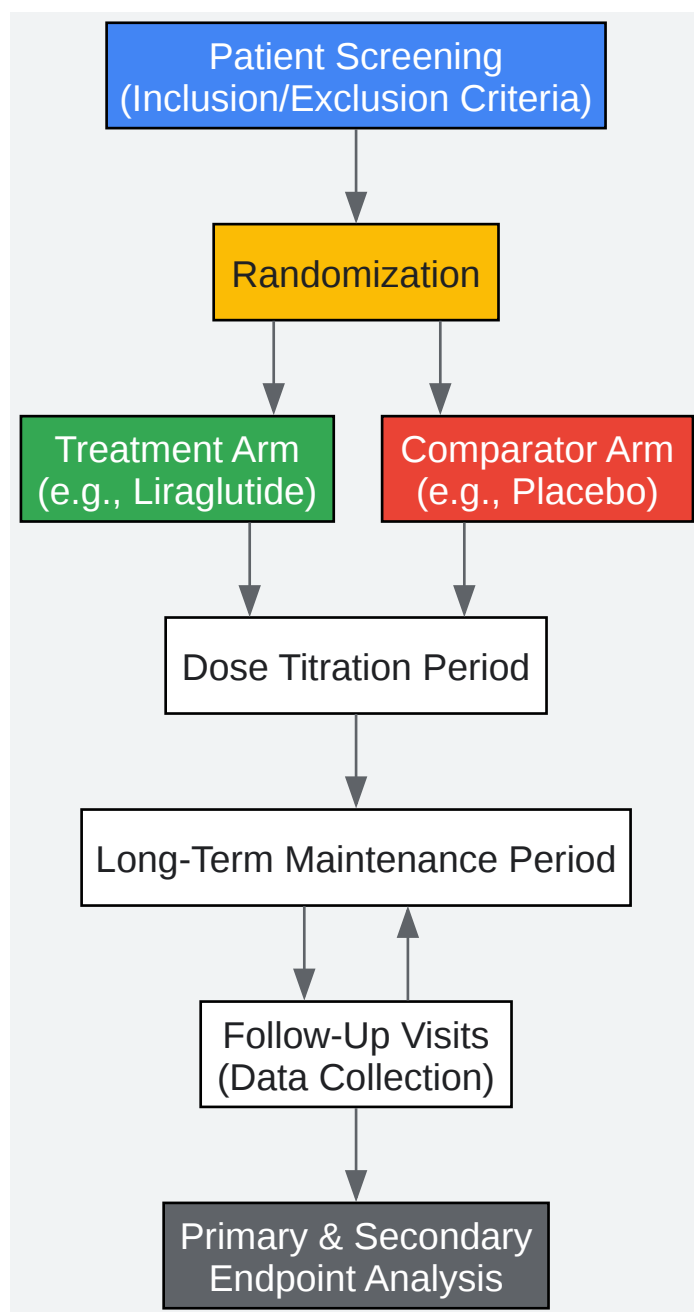
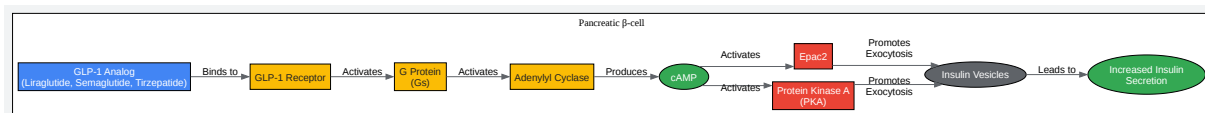
SURMOUNT-1 (Tirzepatide Once Weekly for the Treatment of Obesity)

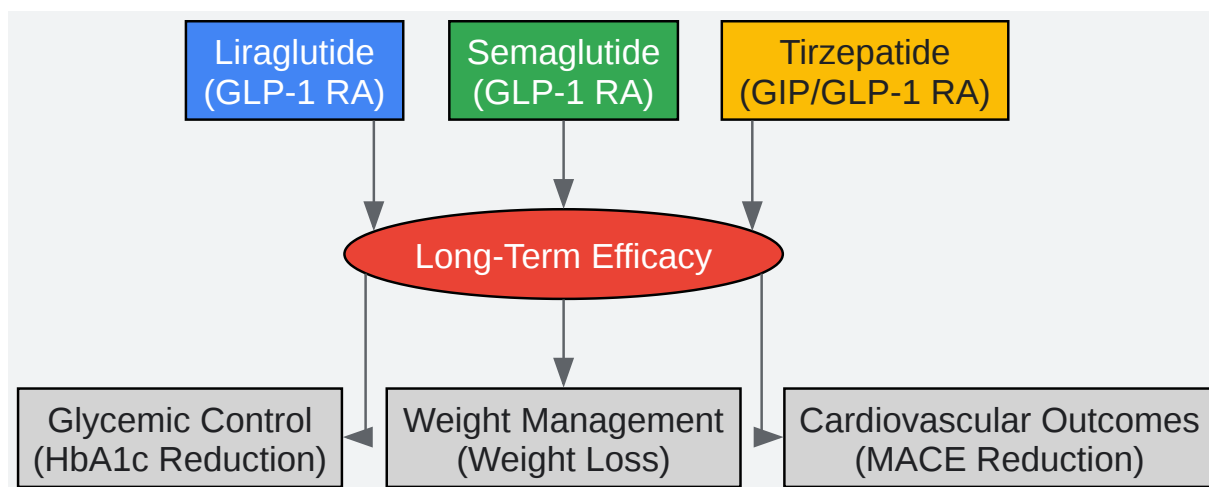
- Study Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial[10][14].

- Participant Population: 2,539 adults with a BMI of ≥ 30 kg/m² or ≥ 27 kg/m² with at least one weight-related complication, excluding diabetes[10][12].
- Intervention and Dosing: Participants were randomized to receive once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, in addition to lifestyle intervention[10][11]. Tirzepatide was initiated at 2.5 mg and increased every 4 weeks[10].
- Primary Endpoint: The co-primary endpoints were the percentage change in body weight from baseline and a weight reduction of $\geq 5\%$ at week 72[10][11].

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.





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References

- 1. Liraglutide and Glycaemic Outcomes in the LEADER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Frontiers | Cardiovascular Safety and Benefits of Semaglutide in Patients With Type 2 Diabetes: Findings From SUSTAIN 6 and PIONEER 6 [frontiersin.org]
- 5. Tirzepatide Versus Insulin Glargine in Type 2 Diabetes and Increased Cardiovascular Risk - American College of Cardiology [acc.org]
- 6. Lilly's tirzepatide achieves all primary and key secondary study outcomes against insulin glargine in adults with type 2 diabetes and increased cardiovascular risk in SURPASS-4 trial [prnewswire.com]
- 7. Tirzepatide versus insulin glargine in type 2 diabetes and increased cardiovascular risk (SURPASS-4): a randomised, open-label, parallel-group, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LEADER trial- Liraglutide - Journal club | PDF [slideshare.net]

- 9. gpnotebook.com [gpnotebook.com]
- 10. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 11. adameetingnews.org [adameetingnews.org]
- 12. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rxfiles.ca [rxfiles.ca]
- 14. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
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